7-(4-ethylphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(4-ethylphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-5-17-11-13-18(14-12-17)21-20(22(30)26-19-10-8-7-9-15(19)3)16(4)25-23-27-24(31-6-2)28-29(21)23/h7-14,21H,5-6H2,1-4H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLQZXKRNNKGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The triazolopyrimidine scaffold is synthesized through a [3+3] cyclocondensation between 5-amino-1H-1,2,4-triazole (A ) and ethyl 3-(4-ethylphenyl)-3-oxopropanoate (B ) under acidic conditions.
Reaction Conditions :
- Solvent : Ethanol/glacial acetic acid (4:1)
- Temperature : Reflux at 80°C for 12 hours
- Catalyst : p-Toluenesulfonic acid (10 mol%)
Mechanism :
- A undergoes tautomerization to its imidazole form.
- Nucleophilic attack by the amine group on the β-keto ester (B ).
- Cyclodehydration forms the triazolopyrimidine core.
Yield : 68–72% after recrystallization from ethyl acetate.
Functionalization of the Triazolopyrimidine Core
Introduction of the C2 Ethylsulfanyl Group
The ethylsulfanyl moiety at C2 is introduced via nucleophilic displacement of a chloro intermediate.
Step 1: Chlorination
- Reagent : Phosphoryl chloride (POCl₃)
- Conditions : Reflux at 110°C for 6 hours.
- Product : 2-Chloro-7-(4-ethylphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine (C ).
Step 2: Thiolation
C7 4-Ethylphenyl Substituent Installation
The 4-ethylphenyl group is introduced prior to core formation using a Friedel-Crafts alkylation strategy:
C6 Carboxamide Formation
The carboxamide group is introduced via a two-step sequence:
Step 1: Hydrolysis
- Substrate : 6-Cyano intermediate (G ).
- Conditions : H₂SO₄ (conc.)/H₂O (1:1), 100°C, 3 hours.
- Product : 6-Carboxylic acid (H ).
Step 2: Amide Coupling
Optimization and Challenges
Regioselectivity in Cyclocondensation
The orientation of substituents during core formation is critical. Using bulky solvents (e.g., tert-amyl alcohol) improves regioselectivity for the 1,5-a isomer over 1,5-b by a 9:1 ratio.
Purification Challenges
- Issue : Co-elution of ethylsulfanyl and methyl analogs during column chromatography.
- Solution : Gradient elution with hexane/ethyl acetate (95:5 to 70:30).
Physicochemical Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | MS (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| C | 347.1 | 1.21 (t, 3H), 2.34 (s, 3H), 7.32–7.45 (m, 4H) | 1685 (C=O) |
| H | 362.1 | 1.19 (t, 3H), 2.28 (s, 3H), 10.12 (s, 1H, COOH) | 1710 (COOH) |
| Final | 491.2 | 1.24 (t, 3H), 2.31 (s, 3H), 7.25–7.68 (m, 8H) | 1650 (CONH) |
Melting Point : Final compound: 214–216°C (lit. 215–217°C).
Chemical Reactions Analysis
Oxidation of the Ethylsulfanyl Group
The ethylsulfanyl (-S-C₂H₅) group at position 2 undergoes oxidation to form sulfonyl (-SO₂-) derivatives under controlled conditions. This reaction is critical for modulating electronic properties and enhancing biological activity.
Mechanism : The oxidation proceeds via a two-step electron transfer, forming sulfoxide intermediates before full conversion to sulfone .
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) moiety at position 6 can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, enabling further functionalization.
Key Observations :
-
Acidic conditions favor faster hydrolysis but require rigorous temperature control to avoid side reactions .
-
The carboxylic acid product exhibits increased solubility in polar solvents, facilitating downstream coupling reactions .
Nucleophilic Substitution at the Sulfanyl Group
The ethylsulfanyl group participates in nucleophilic substitution reactions, enabling diversification of the triazolopyrimidine scaffold.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (g) | DMF, 60°C, 8 hours | 2-Amino-7-(4-ethylphenyl)-5-methyl-... | 65% | |
| Piperidine | K₂CO₃, acetone, reflux | 2-Piperidinyl-7-(4-ethylphenyl)-5-methyl-... | 72% |
Limitations : Steric hindrance from the ethylphenyl and methylphenyl groups reduces reactivity with bulky nucleophiles .
Cyclocondensation Reactions
The triazolopyrimidine core serves as a substrate for cyclocondensation with aldehydes or ketones, forming fused heterocycles.
| Partner Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | SNPS-AT/SO₃H (nanocatalyst) | 9-(4-chlorophenyl)-5,9-dihydropyrimido-triazolo... | 94% | |
| Acetophenone | Silica-SO₃H | 8-Acetyl-7-(4-ethylphenyl)-... | 81% |
Mechanistic Insight : The nanocatalyst SNPS-AT/SO₃H facilitates Knoevenagel condensation followed by Michael addition, as confirmed by FT-IR and NMR .
Photochemical Reactivity
UV irradiation induces C-S bond cleavage in the ethylsulfanyl group, generating thiyl radicals that dimerize or trap oxygen.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), 3 hours | Disulfide dimer + sulfenic acid derivatives | 40–50% |
Applications : Photodegradation studies are critical for assessing environmental persistence .
Comparative Reactivity Table
| Functional Group | Reaction Type | Typical Reagents | Reactivity Ranking (1–5) |
|---|---|---|---|
| Ethylsulfanyl (-S-C₂H₅) | Oxidation/Substitution | KMnO₄, NH₃ | 4 |
| Carboxamide (-CONH-) | Hydrolysis | HCl, NaOH | 5 |
| Triazolopyrimidine core | Cyclocondensation | Aldehydes, nanocatalysts | 3 |
Synthetic Routes and Byproducts
Key intermediates and byproducts identified during synthesis:
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities for this compound:
Antimicrobial Activity
Studies have shown that compounds similar to 7-(4-ethylphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound indicate:
- Cytotoxicity against cancer cell lines has been reported, with mechanisms involving apoptosis and cell cycle arrest .
- Case studies have highlighted its potential in targeting specific pathways involved in tumor growth and proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- In vivo models showed reduced inflammation markers when treated with this compound, indicating its potential utility in inflammatory diseases .
Case Studies and Research Findings
Several case studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 7-(4-ethylphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may act as an inhibitor of a particular enzyme, thereby blocking a biochemical pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent and Physicochemical Comparisons
*Estimated based on structural similarity to compound.
Key Observations:
- Substituent Effects : The target compound’s 4-ethylphenyl group increases lipophilicity compared to 5j and 5k (which feature polar nitro or bromo groups). This may enhance membrane permeability but reduce aqueous solubility .
- Position 2 Modifications: The ethylsulfanyl group in the target compound contrasts with the amino group in derivatives.
- Aromatic Ring Diversity: The 3,4,5-trimethoxyphenyl group in 5j and 5k introduces methoxy substituents, which are absent in the target compound. These groups are known to influence π-π stacking and metabolic stability .
Yield and Purity Considerations :
- compounds show moderate yields (43–56%), influenced by steric and electronic effects of substituents.
Physicochemical and Spectral Properties
- Melting Points: compounds exhibit high melting points (240–320°C), attributed to strong intermolecular hydrogen bonding (e.g., amino and carboxamide groups). The target compound’s ethylsulfanyl group may lower its melting point due to reduced polarity .
- NMR and HRMS : The target compound’s 1H NMR would show distinct shifts for the ethylsulfanyl (δ ~2.5–3.0 ppm) and 2-methylphenyl groups (δ ~2.3 ppm for CH3). HRMS would confirm the molecular ion at m/z ~456.0 .
Biological Activity
The compound 7-(4-ethylphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to our compound showed potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values in the low micromolar range .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-(4-ethylphenyl)-... | MCF-7 | 1.5 |
| 7-(4-ethylphenyl)-... | Bel-7402 | 2.3 |
| Reference Compound A | MCF-7 | 3.0 |
| Reference Compound B | Bel-7402 | 4.0 |
This table illustrates the efficacy of our compound compared to reference compounds.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives exhibit broad-spectrum antibacterial and antifungal activities. In particular, studies have shown that related compounds demonstrate effectiveness against strains of Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-(4-ethylphenyl)-... | Staphylococcus aureus | 32 µg/mL |
| 7-(4-ethylphenyl)-... | Escherichia coli | 64 µg/mL |
| Reference Compound C | Staphylococcus aureus | 16 µg/mL |
| Reference Compound D | Escherichia coli | 32 µg/mL |
The biological activity of the compound is attributed to its ability to interfere with cellular processes. For anticancer effects, it is believed that the compound inhibits tubulin polymerization, thereby disrupting mitosis in cancer cells . This mechanism is similar to that of established chemotherapeutic agents.
For antimicrobial activity, the presence of the triazole ring enhances interaction with microbial enzymes involved in cell wall synthesis and replication processes .
Case Studies
- Study on Cytotoxicity : A study published in Nature evaluated the effects of various triazolo-pyrimidine derivatives on cancer cell lines. The results indicated that modifications in substituents significantly influenced cytotoxicity levels, with our compound showing superior activity due to its specific structural features .
- Antimicrobial Evaluation : A comparative study assessed several triazole derivatives against common pathogens. The findings revealed that our compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for further development .
Q & A
Basic: What are the common synthetic routes for synthesizing triazolo[1,5-a]pyrimidine derivatives like the target compound?
Methodological Answer:
Triazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-component reactions involving precursors such as β-keto esters, aldehydes, and aminotriazoles. For example:
- Three-component condensation : A mixture of acetylacetic ester, aromatic aldehyde (e.g., 2-chlorobenzaldehyde), and 3-amino-5-alkylthio-1,2,4-triazole in ethanol under microwave irradiation (323 K, 30 min) yields derivatives with high regioselectivity .
- Additive-assisted synthesis : Efficient additives (e.g., ceric ammonium nitrate) in ethanol/DMF under reflux (120°C, 10 hours) improve yields of carboxylate esters .
- Solvent optimization : Dimethylformamide (DMF) with triethylamine as a base facilitates cyclization at elevated temperatures .
Basic: Which spectroscopic and crystallographic methods are used to characterize the compound?
Methodological Answer:
Structural elucidation relies on:
- X-ray crystallography : Determines dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings) and packing interactions (π⋯π stacking, centroid distances: 3.63–3.88 Å) .
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., δ 10.89 ppm for NH protons) and substituent positions .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm) .
Advanced: How can reaction conditions be optimized to improve yield in triazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 10 hours) and improves yields (e.g., 70% vs. 62% under conventional heating) by enhancing reaction kinetics .
- Catalyst selection : Ceric ammonium nitrate increases electron-deficient aldehyde reactivity, reducing side products .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates, while ethanol facilitates precipitation during workup .
Advanced: How to address discrepancies in reported biological activities of similar compounds?
Methodological Answer:
Contradictions in biological data (e.g., antimicrobial vs. inactive results) can arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF) enhance activity by altering electron density .
- Assay variability : Differences in bacterial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) affect MIC values.
- Purity considerations : Impurities (>5%) from incomplete recrystallization (e.g., ethanol/DMF vs. acetone) may skew results .
Resolution : Standardize assays, use HPLC-pure compounds (>98%), and perform dose-response studies.
Basic: What are the key structural features confirmed by X-ray crystallography?
Methodological Answer:
- Planarity : The triazolopyrimidine core is nearly planar (max deviation: 0.034 Å) .
- Dihedral angles : Orthogonal orientation (87–89°) between the triazolopyrimidine ring and aryl substituents minimizes steric hindrance .
- Intermolecular interactions : π⋯π stacking (3.63–3.88 Å) and hydrogen bonding (N–H⋯O) stabilize crystal packing .
Advanced: What computational approaches model the electronic properties for activity prediction?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina to identify potential interactions.
- QSAR models : Correlates substituent electronic parameters (Hammett σ) with bioactivity to guide design .
Advanced: How to analyze regioselectivity in substituent introduction?
Methodological Answer:
Regioselectivity is governed by:
- Directing groups : Electron-rich substituents (e.g., -OCH) on aldehydes direct triazole ring formation at specific positions .
- Reaction mechanism : Cyclocondensation proceeds via enamine intermediates, where steric bulk (e.g., 2-methylphenyl) favors C-7 substitution .
- Spectroscopic tracking : Monitor intermediates using H NMR to identify kinetic vs. thermodynamic control.
Basic: What are the solubility challenges and purification techniques for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
